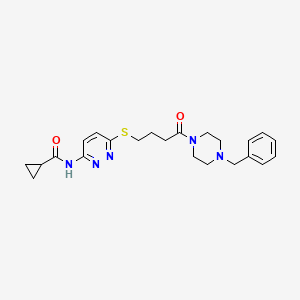

![molecular formula C17H13N3O4 B2930389 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-58-7](/img/structure/B2930389.png)

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that has been studied in the context of photophysical properties of iridium complexes . It’s also known as a POXD-based compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of POXD-based iridium complexes involved the use of density functional theory (DFT) calculations . Another study reported the synthesis of a related compound through cyclocondensation .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like density functional theory (DFT) calculations . These studies provide insights into the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, iridium complexes with different cyclometalated ligands showed significant performance differences .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the C-O and C=N bond lengths in the oxadiazole ring of a related compound were found to be almost identical within systematic errors .Applications De Recherche Scientifique

Medicine: Anticancer Applications

1,3,4-Oxadiazole derivatives have been identified as having significant potential in cancer treatment. They exhibit diverse modes of action, such as targeting growth factors, enzymes, and kinases . These compounds have been found to possess cytotoxic properties against various cancer cell lines, making them promising candidates for anticancer drug development .

Agriculture: Antimicrobial and Hemolytic Agents

In the agricultural sector, certain 1,3,4-oxadiazole derivatives have shown comprehensive biological properties, including antimicrobial activities. They have been used effectively against a range of microbial species, which is crucial for protecting crops from diseases . Additionally, some derivatives have demonstrated hemolytic activity, which could be beneficial in developing new pesticides .

Material Science: Fluorescent Chemosensors

The compound’s derivatives have been utilized in material science as fluorescent chemosensors. These sensors are particularly useful for detecting electron-deficient species, including common nitro-explosive components like DNT and TNT, as well as hard-to-detect substances such as PETN . Their sensitivity to Hg2+ cations also highlights their potential in environmental monitoring .

Pharmacology: Broad Biological Activity Spectrum

1,3,4-Oxadiazole derivatives are known for their broad spectrum of pharmacological activities. They have been used as antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antihypertensive agents . This versatility makes them valuable in the development of new therapeutic drugs.

Antimicrobial Resistance: New Drug Development

With the rise of antimicrobial resistance, there is an urgent need for new drugs. 1,3,4-Oxadiazole derivatives have been explored for their potential to combat resistant strains of microorganisms. Their ability to exceed the activity of known antibiotics positions them as promising candidates for future drug development .

Sensor Technology: Detection of Nitro-Explosive Components

The derivatives of the compound have been applied in sensor technology for the detection of nitro-explosive components. Their “turn-off” fluorescence response makes them suitable for security and defense applications, where the detection of explosives is critical .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with the 1,3,4-oxadiazole scaffold have been known to interact with a variety of biological targets, particularly in cancer treatment .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially leading to the inhibition of cell growth .

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Result of Action

It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, potentially inhibiting cell growth .

Propriétés

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYSZOCQZYVCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![Oxolan-3-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930313.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2930314.png)

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)